Superior Safety Profile: 6.7-Fold Reduction in CYP2D6 Inhibition Compared to AMD11070
CXCR4 Antagonist 4 demonstrates a 6.7-fold reduction in CYP2D6 enzyme inhibition relative to the clinical-stage oral CXCR4 antagonist AMD11070 [1].
| Evidence Dimension | CYP2D6 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 1.2 μM |
| Comparator Or Baseline | AMD11070: IC50 = 0.18 μM |
| Quantified Difference | 6.7-fold improvement (higher IC50 = less inhibition) |
| Conditions | In vitro human CYP2D6 enzyme assay |
Why This Matters
Minimized CYP2D6 inhibition reduces the risk of confounding drug-drug interactions in polypharmacy studies and lowers the potential for off-target toxicity, making it a safer choice for long-term in vivo experiments.
- [1] Jecs E, Tahirovic YA, Wilson RJ, Miller EJ, et al. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. J Med Chem. 2022;65(5):4058-4084. View Source
